SR17018

Description

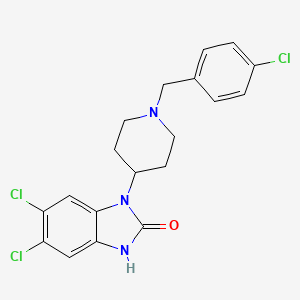

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl3N3O/c20-13-3-1-12(2-4-13)11-24-7-5-14(6-8-24)25-18-10-16(22)15(21)9-17(18)23-19(25)26/h1-4,9-10,14H,5-8,11H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGUDYUGRSQDKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC(=C(C=C3NC2=O)Cl)Cl)CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336689 | |

| Record name | SR-17018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2134602-45-0 | |

| Record name | SR-17018 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2134602450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SR-17018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SR-17018 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M8P7UAW4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one (SR-17018)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one, a compound also known as SR-17018. This molecule has been identified as a potent and selective G-protein biased agonist for the μ-opioid receptor (MOR). Its unique pharmacological profile, characterized by the preferential activation of G-protein signaling pathways over β-arrestin2 recruitment, has positioned it as a compound of significant interest for the development of novel analgesics with potentially improved safety profiles compared to conventional opioids. This document details the signaling pathways, quantitative pharmacological data, and methodologies of key experiments used to elucidate its mechanism of action.

Core Mechanism of Action: G-Protein Biased Agonism at the μ-Opioid Receptor

The primary mechanism of action of SR-17018 is its function as a biased agonist at the μ-opioid receptor (MOR).[1] Unlike traditional opioid agonists, which activate both G-protein signaling and β-arrestin2 recruitment pathways, SR-17018 demonstrates a strong preference for the G-protein signaling cascade.[1] This biased agonism is a critical feature, as the G-protein pathway is primarily associated with the analgesic effects of opioids, while the β-arrestin2 pathway is implicated in many of the adverse effects, including respiratory depression, tolerance, and constipation.

SR-17018 is also characterized as a non-competitive agonist. It appears to bind to the MOR in a manner that stabilizes an active conformation of the receptor, leading to sustained G-protein activation. This interaction is distinct from the orthosteric binding site of conventional opioids, yet its effects can be reversed by MOR antagonists.

Signaling Pathways

Upon binding to the μ-opioid receptor, SR-17018 preferentially initiates a signaling cascade through the inhibitory G-protein (Gi/o) pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. In contrast, its engagement with the β-arrestin2 pathway is significantly limited.

Quantitative Data

The pharmacological profile of SR-17018 has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of SR-17018 at the Human μ-Opioid Receptor

| Assay | Parameter | Value | Cell Line | Reference |

| [³⁵S]GTPγS Binding | EC₅₀ | 97 nM | CHO | [2] |

| β-Arrestin2 Recruitment | EC₅₀ | > 10,000 nM | U2OS | [2] |

| β-Arrestin2 Recruitment | Eₘₐₓ | No significant effect below 10 μM | CHO | [2] |

Table 2: In Vivo Activity of SR-17018 in Mice

| Assay | Parameter | Dose | Effect | Reference |

| Hot Plate Test | Antinociception | 1, 3, 6, 12 mg/kg (i.p.) | Efficacious at all doses tested | [3] |

| Whole-Body Plethysmography | Respiratory Depression | 0.3 - 27 mg/kg (oral) | Dose-dependent depression | [4] |

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a GPCR.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of SR-17018 for G-protein activation at the μ-opioid receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human μ-opioid receptor (CHO-hMOR).

-

Incubation: Cell membranes (5-10 µg) are incubated in a buffer containing 20 mM HEPES, 10 mM MgCl₂, and 100 mM NaCl (pH 7.4).[5]

-

Reaction Mixture: To the membrane suspension, add 0.05 nM [³⁵S]GTPγS, 10 µM GDP, and varying concentrations of SR-17018.[5] The final volume is brought to 1 ml.

-

Incubation Conditions: The reaction mixture is incubated for 60 minutes at 25°C.[5]

-

Determination of Non-specific and Basal Binding: Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS, while basal binding is measured in the absence of the test compound.[5]

-

Termination and Filtration: The reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters.

-

Quantification: The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

-

Data Analysis: The increase in [³⁵S]GTPγS binding above basal levels is plotted against the concentration of SR-17018 to determine EC₅₀ and Eₘₐₓ values using non-linear regression analysis. Efficacy is often expressed as a percentage of the maximum stimulation achieved with a reference full agonist like DAMGO.[5]

β-Arrestin2 Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin2 to the activated GPCR.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of SR-17018 to induce β-arrestin2 recruitment to the μ-opioid receptor.

Methodology (using PathHunter® assay as an example):

-

Cell Culture: Use a cell line (e.g., U2OS or CHO) engineered to co-express the μ-opioid receptor fused to a ProLink (PK) tag and β-arrestin2 fused to an Enzyme Acceptor (EA) tag.[6]

-

Cell Plating: Seed the cells in a 384-well plate and incubate overnight.[6]

-

Compound Addition: Add varying concentrations of SR-17018 to the cells.

-

Incubation: Incubate the plate for 90 minutes at 37°C.[2]

-

Detection: Add the detection reagent containing the substrate for the complemented enzyme.

-

Signal Measurement: Incubate for 60 minutes at room temperature and measure the chemiluminescent signal.[6]

-

Data Analysis: The luminescent signal is proportional to the amount of β-arrestin2 recruitment. Plot the signal against the concentration of SR-17018 to determine EC₅₀ and Eₘₐₓ values.

In Vivo Hot Plate Test

This assay assesses the analgesic properties of a compound by measuring the latency of a thermal nociceptive response.

Objective: To evaluate the antinociceptive effects of SR-17018 in an animal model.

Methodology:

-

Animal Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the experiment.

-

Baseline Measurement: Place each mouse individually on a hot plate maintained at a constant temperature (e.g., 55°C ± 0.1°C) and record the latency to a nociceptive response (e.g., paw licking, jumping).[7] A cut-off time is set to prevent tissue damage.

-

Compound Administration: Administer SR-17018 (e.g., intraperitoneally or orally) at various doses.

-

Post-treatment Measurements: At specific time points after drug administration, place the mice back on the hot plate and measure the response latency.

-

Data Analysis: The increase in response latency compared to baseline or a vehicle-treated control group is a measure of analgesia.

In Vivo Whole-Body Plethysmography

This technique is used to measure respiratory parameters in conscious, unrestrained animals.

Objective: To assess the potential respiratory depressant effects of SR-17018.

Methodology:

-

Animal Acclimatization: Acclimatize mice to the plethysmography chambers.

-

Baseline Recording: Record baseline respiratory parameters, including respiratory rate, tidal volume, and minute volume.

-

Compound Administration: Administer SR-17018 at various doses.

-

Post-treatment Recording: Continuously monitor and record respiratory parameters for a defined period after drug administration.

-

Data Analysis: Compare the post-treatment respiratory parameters to baseline values or a vehicle-treated control group to determine the extent of respiratory depression.

Conclusion

5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one (SR-17018) is a G-protein biased agonist of the μ-opioid receptor. Its mechanism of action, characterized by potent activation of the G-protein signaling pathway with minimal recruitment of β-arrestin2, represents a promising strategy for the development of safer opioid analgesics. The data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on this and similar compounds. Further investigation into the long-term effects and the full clinical potential of SR-17018 is warranted.

References

- 1. SR-17018 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. researchgate.net [researchgate.net]

- 5. [35S]GTPɣS binding assay [bio-protocol.org]

- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In-Vivo Models for Management of Pain [scirp.org]

The Discovery and Synthesis of SR-17018: A G-Protein Biased Agonist at the µ-Opioid Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SR-17018 is a novel, non-peptide small molecule that acts as a biased agonist at the µ-opioid receptor (MOR).[1] It selectively activates the G-protein signaling pathway, which is associated with analgesia, over the β-arrestin 2 recruitment pathway, which is implicated in many of the adverse effects of traditional opioids, such as respiratory depression and tolerance.[1] This unique pharmacological profile has positioned SR-17018 as a significant tool in opioid research, offering the potential for safer and more effective pain management. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of SR-17018, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Rationale

The development of SR-17018 was driven by the "biased agonism" hypothesis, which posits that separating the G-protein-mediated therapeutic effects of opioids from the β-arrestin-mediated side effects could lead to safer analgesics.[1] SR-17018 emerged from research aimed at identifying MOR agonists with a strong bias towards G-protein signaling.[1] In preclinical studies, it has demonstrated potent analgesic properties with a significantly wider therapeutic window compared to conventional opioids like morphine.[1] Furthermore, chronic administration of SR-17018 in animal models did not lead to the development of tolerance in the hot plate test and it has been shown to reverse morphine tolerance.[2][3]

Synthesis of SR-17018

The chemical synthesis of SR-17018, systematically named 5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one, involves a multi-step process. A key synthetic strategy involves the condensation of a substituted o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core. This is followed by N-alkylation to introduce the substituted piperidine moiety.

While a detailed, step-by-step protocol from a single primary source is not publicly available, the general approach to synthesizing similar benzimidazole derivatives often involves the following key reactions:

-

Condensation Reaction: The synthesis typically begins with the reaction of a substituted benzene-1,2-diamine (in this case, likely a dichloro-substituted version) with a suitable reagent to form the benzimidazolone ring system.

-

Suzuki-Miyaura Coupling: This cross-coupling reaction is a common method for forming carbon-carbon bonds and could be employed to construct key intermediates.

-

N-Alkylation: The final step would likely involve the alkylation of the benzimidazole nitrogen with a 1-(chloromethyl)-4-substituted piperidine to yield the final product.

Pharmacological Profile

In Vitro Pharmacology

The in vitro pharmacological profile of SR-17018 has been characterized through a variety of assays to determine its binding affinity, potency, and efficacy at the µ-opioid receptor, as well as its signaling bias.

| Parameter | Value | Assay | Cell Line | Reference(s) |

| EC50 (GTPγS) | 97 nM | [³⁵S]GTPγS Binding | CHO-hMOR | [4] |

| Emax (GTPγS) | Partial Agonist | [³⁵S]GTPγS Binding | Brainstem | [3] |

| EC50 (β-arrestin2) | > 10 µM | β-arrestin 2 Recruitment (BRET) | U2OS | [5] |

| Bias Factor | 80-100 (relative to DAMGO) | GTPγS vs. β-arrestin2 Recruitment | - | [3] |

In Vivo Pharmacology

In vivo studies in animal models have been crucial in elucidating the therapeutic potential and safety profile of SR-17018.

| Parameter | Value | Assay | Animal Model | Reference(s) |

| ED50 (Hot Plate) | 6.9 mg/kg (i.p.) | Hot Plate Test | Mice | |

| ED50 (Tail Flick) | 7.7 mg/kg (i.p.) | Warm Water Tail Flick | Mice | |

| Respiratory Depression | Not significant up to 48 mg/kg | Whole-Body Plethysmography | Mice | |

| Tolerance | No tolerance observed in hot plate assay with chronic dosing | Hot Plate Test | Mice | [2][3] |

Pharmacokinetics

| Parameter | Value | Route of Administration | Animal Model | Reference(s) |

| Half-life (t½) | ~6 hours | Oral | Mice | [3][6] |

| Bioavailability | 69% | Oral | Mice | [3] |

| Brain Penetrance | Yes | Oral | Mice | [6] |

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins, a primary downstream event of µ-opioid receptor activation.

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human µ-opioid receptor or from brain tissue (e.g., mouse brainstem).

-

Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.

-

Incubation: Membranes are incubated with varying concentrations of SR-17018, [³⁵S]GTPγS, and other assay components.

-

Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

-

Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values.

β-Arrestin 2 Recruitment Assay (BRET)

This assay quantifies the recruitment of β-arrestin 2 to the activated µ-opioid receptor.

-

Cell Culture: U2OS cells co-transfected with the µ-opioid receptor and a β-arrestin 2 fusion protein (e.g., linked to a luciferase or fluorescent protein) are used.

-

Assay Procedure: Cells are treated with varying concentrations of SR-17018.

-

Detection: The recruitment of β-arrestin 2 is measured by detecting the bioluminescence resonance energy transfer (BRET) signal.

-

Data Analysis: Dose-response curves are constructed to determine the EC50 for β-arrestin 2 recruitment.

Hot Plate Analgesia Assay

This is a common in vivo assay to assess the analgesic effects of compounds against thermal pain.

-

Animals: Male C57BL/6 mice are typically used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55°C) is used.

-

Procedure:

-

A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each mouse.

-

SR-17018 or a vehicle control is administered (e.g., intraperitoneally).

-

At specific time points after administration, the latency to the nociceptive response is measured again.

-

-

Data Analysis: The antinociceptive effect is typically expressed as the maximum possible effect (%MPE).

Whole-Body Plethysmography

This non-invasive technique is used to measure respiratory function in conscious, unrestrained animals.

-

Animals: Mice are placed in a sealed plethysmography chamber.

-

Apparatus: The plethysmograph measures pressure changes within the chamber caused by the animal's breathing.

-

Procedure:

-

Animals are allowed to acclimate to the chamber.

-

Baseline respiratory parameters (e.g., respiratory rate, tidal volume) are recorded.

-

SR-17018 or a vehicle control is administered.

-

Respiratory parameters are monitored continuously for a set period.

-

-

Data Analysis: Changes in respiratory rate and other parameters are analyzed to assess for respiratory depression.

Signaling Pathways and Visualization

SR-17018's biased agonism at the µ-opioid receptor results in a distinct signaling cascade. Upon binding, it preferentially stabilizes a receptor conformation that favors coupling to and activation of inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunits can modulate ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. These actions at the cellular level contribute to the analgesic effect.

Crucially, SR-17018 has a significantly reduced ability to recruit β-arrestin 2. The β-arrestin pathway is associated with receptor desensitization, internalization, and the activation of other signaling pathways, such as MAP kinases, which have been linked to some of the adverse effects of opioids.

Caption: Biased signaling of SR-17018 at the µ-opioid receptor.

Caption: Experimental workflow for the characterization of SR-17018.

Conclusion

SR-17018 represents a significant advancement in the field of opioid pharmacology. Its discovery and characterization have provided compelling preclinical evidence for the feasibility of developing G-protein biased µ-opioid receptor agonists as safer and more effective analgesics. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to build upon these findings and translate the promise of biased agonism into clinical reality. Further investigation into the long-term effects and full clinical potential of SR-17018 and similar compounds is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. A G protein signaling-biased agonist at the μ-opioid receptor reverses morphine tolerance while preventing morphine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to SR-17018: A Biased Mu-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-17018 is a novel, potent, and selective biased agonist for the mu-opioid receptor (MOR). It preferentially activates the G-protein signaling cascade, which is associated with analgesia, while demonstrating significantly reduced recruitment of β-arrestin2, a pathway implicated in the adverse effects of classical opioids such as respiratory depression and tolerance. This unique pharmacological profile positions SR-17018 as a promising lead compound in the development of safer and more effective opioid analgesics. This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of SR-17018, including detailed experimental protocols and a summary of key quantitative data.

Chemical Structure and Properties

SR-17018 is a synthetic, non-morphinan small molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one[1] |

| CAS Number | 2134602-45-0[1][2][3][4] |

| Molecular Formula | C19H18Cl3N3O[1][2][3][4] |

| Molecular Weight | 410.72 g/mol [1][2][3][4] |

| SMILES | O=C1NC2=CC(Cl)=C(Cl)C=C2N1C3CCN(CC4=CC=C(Cl)C=C4)CC3[4] |

| Appearance | White to off-white solid[4] |

| Solubility | Soluble in DMSO (12.5 mg/mL); Insoluble in water (< 0.1 mg/mL)[4] |

| Purity (by HPLC) | ≥98%[2] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for up to 2 years[4] |

Pharmacological Profile

SR-17018 is characterized as a G-protein biased agonist of the mu-opioid receptor. This bias results in potent activation of the G-protein signaling pathway, primarily through Gαi/o subunits, while having minimal efficacy in recruiting β-arrestin2.

In Vitro Pharmacology

The in vitro pharmacological properties of SR-17018 have been characterized in various cell-based assays. A summary of the key quantitative data is presented below.

| Parameter | Assay | Cell Line | Value | Reference Compound |

| EC50 (GTPγS Binding) | GTPγS Binding Assay | CHO cells expressing human MOR | 97 nM[2][4][5] | - |

| Emax (β-arrestin2 Recruitment) | β-arrestin2 Recruitment Assay | - | No obvious effect below 10 μM[4][5] | DAMGO |

In Vivo Pharmacology

In animal models, SR-17018 exhibits potent antinociceptive effects with a significantly improved safety profile compared to traditional opioids like morphine.

| Parameter | Animal Model | Assay | Value |

| ED50 (Antinociception) | Mice | Hot Plate Test | 6.9 mg/kg (i.p.) |

| ED50 (Antinociception) | Mice | Tail Flick Test | 7.7 mg/kg (i.p.)[6] |

| Respiratory Depression | Mice | Whole-Body Plethysmography | Significantly less than morphine at equianalgesic doses |

Signaling Pathway

SR-17018 exerts its effects by binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR). This binding event preferentially stabilizes a receptor conformation that favors coupling to and activation of inhibitory Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in neuronal inhibition and analgesia. The minimal recruitment of β-arrestin2 is thought to be the basis for its reduced side-effect profile.

Caption: Signaling pathway of SR-17018 at the mu-opioid receptor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of SR-17018, based on the procedures described in Schmid et al., 2017 and Grim et al., 2020.

[35S]GTPγS Binding Assay

This assay measures the functional activation of G-proteins by MOR agonists.

-

Membrane Preparation:

-

CHO cells stably expressing the human mu-opioid receptor are harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 5 mM MgCl2).

-

The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.

-

The resulting pellet is resuspended in the same buffer and stored at -80°C until use.

-

-

Assay Procedure:

-

Cell membranes (10-20 µg of protein) are incubated in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA) with varying concentrations of SR-17018.

-

GDP (10 µM) is added and the mixture is pre-incubated for 15 minutes at 30°C.

-

The reaction is initiated by the addition of [35S]GTPγS (0.1 nM).

-

The incubation is carried out for 60 minutes at 30°C and terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer and the bound radioactivity is quantified by liquid scintillation counting.

-

Data are analyzed using non-linear regression to determine EC50 and Emax values.

-

β-arrestin2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin2 to the activated MOR.

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are co-transfected with plasmids encoding for the human MOR and a β-arrestin2 fusion protein (e.g., with a reporter enzyme fragment).

-

-

Assay Procedure:

-

Transfected cells are plated in 96-well plates and incubated for 24-48 hours.

-

The culture medium is replaced with assay buffer.

-

Cells are stimulated with varying concentrations of SR-17018 for 90 minutes at 37°C.

-

A substrate for the reporter enzyme is added, and the luminescence or fluorescence is measured using a plate reader.

-

Data are normalized to the response of a full agonist (e.g., DAMGO) to determine the Emax.

-

In Vivo Antinociception - Hot Plate Test

This test assesses the analgesic effect of SR-17018 in response to a thermal stimulus.

-

Animals:

-

Male C57BL/6J mice are used.

-

Animals are acclimated to the testing room for at least 1 hour before the experiment.

-

-

Procedure:

-

A baseline latency to a nociceptive response (paw lick or jump) is determined by placing the mouse on a hot plate maintained at 52-55°C. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

-

SR-17018 or vehicle is administered (e.g., intraperitoneally).

-

The latency to the nociceptive response is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

The data are often expressed as the maximum possible effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

ED50 values are calculated from the dose-response curves.

-

Caption: Experimental workflow for the characterization of SR-17018.

Conclusion

SR-17018 represents a significant advancement in the field of opioid pharmacology. Its pronounced G-protein bias translates to a promising preclinical profile of potent analgesia with a markedly reduced liability for respiratory depression and other common opioid-related side effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to advance safer and more effective pain therapeutics. Further investigation into the clinical potential of SR-17018 and similar biased agonists is warranted.

References

- 1. medkoo.com [medkoo.com]

- 2. medkoo.com [medkoo.com]

- 3. Cas 2134602-45-0,this compound | lookchem [lookchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Opioid Receptor | TargetMol [targetmol.com]

- 6. Molecules | Free Full-Text | SR-17018 Stimulates Atypical µ-Opioid Receptor Phosphorylation and Dephosphorylation [mdpi.com]

SR-17018: A Technical Guide to a Mu-Opioid Receptor Selective Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-17018 is a novel, selective agonist for the mu-opioid receptor (MOR) that exhibits significant bias towards the G-protein signaling pathway over β-arrestin 2 recruitment.[1][2] This G-protein bias is hypothesized to be responsible for its potent analgesic effects, which are comparable to those of traditional opioids like morphine, but with a markedly reduced incidence of adverse effects such as respiratory depression and the development of tolerance.[1][3] As a non-competitive agonist, SR-17018 stabilizes the MOR in an active state that remains responsive to antagonists.[4] This unique pharmacological profile, including its atypical receptor phosphorylation and dephosphorylation patterns, distinguishes SR-17018 from classical opioids and positions it as a promising lead compound in the development of safer and more effective analgesics.[3][5]

Introduction

The opioid crisis has underscored the urgent need for safer analgesics that retain the potent pain-relieving properties of traditional opioids while minimizing life-threatening side effects. The prevailing hypothesis suggests that the therapeutic effects of opioids are mediated by G-protein signaling, whereas adverse effects like respiratory depression and tolerance are linked to the β-arrestin pathway.[6] SR-17018 has emerged as a significant research compound due to its pronounced G-protein signaling bias.[1][7] This technical guide provides an in-depth overview of SR-17018, consolidating key quantitative data, detailing experimental protocols used in its characterization, and visualizing its mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological properties of SR-17018 in comparison to the standard MOR agonist, morphine.

Table 1: In Vitro Mu-Opioid Receptor Activity of SR-17018 and Morphine

| Parameter | SR-17018 | Morphine | Assay System | Reference |

| GTPγS Binding (EC₅₀, nM) | 97 | - | hMOR-CHO cell membranes | [8] |

| β-arrestin 2 Recruitment (EC₅₀, nM) | > 10,000 | - | hMOR-U2OS cells | [8] |

EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: In Vivo Analgesic Potency of SR-17018 and Morphine in Mice

| Assay | SR-17018 (ED₅₀, mg/kg) | Morphine (ED₅₀, mg/kg) | Route of Administration | Reference |

| Hot Plate Test (Acute) | 6.9 | 6.0 | Intraperitoneal (i.p.) | [1] |

| Warm Water Tail Immersion (Acute) | 7.7 | 4.5 | Intraperitoneal (i.p.) | [1] |

| Formalin Test (Phase 1) | 4.2 | 2.8 | Intraperitoneal (i.p.) | [1] |

| Formalin Test (Phase 2) | 3.1 | 1.9 | Intraperitoneal (i.p.) | [1] |

ED₅₀ (Median effective dose) is the dose that produces a quantal effect (all or nothing) in 50% of the population that takes it.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the differential signaling pathways activated by a biased agonist like SR-17018 compared to a classical opioid agonist.

Experimental Workflow for In Vivo Assessment

The diagram below outlines the typical workflow for evaluating the analgesic and respiratory effects of SR-17018 in rodent models.

Detailed Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins by an agonist at the mu-opioid receptor.

-

Cell Membranes: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor (hMOR).

-

Reaction Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

-

Procedure:

-

Cell membranes (10-20 µg protein) are incubated with varying concentrations of SR-17018 or a reference agonist.

-

GDP (30 µM) is added to the reaction mixture.

-

The reaction is initiated by the addition of 0.05 nM [³⁵S]GTPγS.

-

The incubation is carried out for 60 minutes at 25°C.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer.

-

The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

-

-

Data Analysis: The specific binding is determined by subtracting non-specific binding (in the presence of excess unlabeled GTPγS) from total binding. EC₅₀ and Emax values are calculated using non-linear regression analysis.

β-Arrestin 2 Recruitment Assay (PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin 2 to the activated mu-opioid receptor.

-

Cell Line: U2OS cells co-expressing the hMOR fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

-

Procedure:

-

Cells are plated in 384-well plates and incubated overnight.

-

Cells are treated with varying concentrations of SR-17018 or a reference agonist for 90 minutes at 37°C.

-

The detection reagent, containing the substrate for β-galactosidase, is added.

-

The plate is incubated for 60 minutes at room temperature.

-

Chemiluminescence is measured using a plate reader.

-

-

Data Analysis: The signal generated is proportional to the amount of β-arrestin 2 recruited to the receptor. EC₅₀ and Emax values are determined by non-linear regression.

Hot Plate Analgesia Test

This test assesses the central analgesic effects of a compound in rodents.

-

Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 52.5 ± 0.5°C.

-

Animals: Male C57BL/6 mice.

-

Procedure:

-

A baseline latency to a nociceptive response (hind paw lick, jump) is recorded for each mouse before drug administration. A cut-off time (e.g., 45 seconds) is set to prevent tissue damage.

-

SR-17018, morphine, or vehicle is administered intraperitoneally.

-

At various time points post-injection (e.g., 30, 60, 90, 120 minutes), the mice are placed on the hot plate, and the latency to the first nociceptive response is recorded.

-

-

Data Analysis: The data are often expressed as the percentage of maximal possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100. The ED₅₀ is then calculated from the dose-response curve.

Whole-Body Plethysmography

This technique is used to measure respiratory parameters in conscious, unrestrained animals.

-

Apparatus: A whole-body plethysmography system consisting of a main chamber for the animal and a reference chamber.

-

Animals: Male C57BL/6 mice.

-

Procedure:

-

Mice are acclimated to the plethysmography chambers before the experiment.

-

Baseline respiratory parameters (respiratory rate, tidal volume, minute volume) are recorded for a set period (e.g., 30 minutes).

-

SR-17018, morphine, or vehicle is administered.

-

Respiratory parameters are continuously monitored for a defined period post-injection (e.g., 2-3 hours).

-

-

Data Analysis: Changes in respiratory rate and other parameters from baseline are calculated and compared between treatment groups to assess the degree of respiratory depression.

Conclusion

SR-17018 represents a significant advancement in the field of opioid pharmacology. Its distinct G-protein biased agonism at the mu-opioid receptor offers a promising strategy for dissociating potent analgesia from the severe adverse effects that plague current opioid therapies.[1][6] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to understand and build upon the therapeutic potential of SR-17018 and other biased agonists. Further investigation into the long-term effects and the precise molecular mechanisms underlying its biased signaling will be crucial in translating this promising preclinical profile into a clinically viable therapeutic.

References

- 1. Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SR-17018 - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. ww2.uthscsa.edu [ww2.uthscsa.edu]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

Pharmacological profile of SR-17018 in preclinical models

An In-depth Technical Guide to the Preclinical Pharmacological Profile of SR-17018

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-17018 is a novel, investigational compound identified as a G protein-biased agonist of the mu-opioid receptor (MOR).[1][2][3] In preclinical studies, it has demonstrated a unique pharmacological profile that distinguishes it from classical opioids like morphine. The development of such biased agonists is driven by the hypothesis that separating G protein-mediated signaling (associated with analgesia) from β-arrestin-mediated signaling (linked to adverse effects like respiratory depression and tolerance) could lead to safer and more effective pain therapeutics.[4][5] This document provides a comprehensive overview of the preclinical data for SR-17018, detailing its mechanism of action, quantitative pharmacological parameters, and the experimental protocols used for its evaluation.

Pharmacological Profile

Mechanism of Action

SR-17018 functions as a functionally selective or "biased" agonist at the mu-opioid receptor.[6] It preferentially activates intracellular signaling cascades mediated by G proteins over the recruitment of β-arrestin 2.[2][3] This bias is thought to underlie its potent analgesic effects while mitigating typical opioid-related side effects.[7] Further studies suggest that SR-17018 and related compounds may act as noncompetitive agonists, binding to an allosteric site on the MOR.[8] This interaction stabilizes the receptor in an active G protein-signaling state that is still sensitive to reversal by orthosteric antagonists like naloxone.[9] This unique binding mode may contribute to its sustained efficacy and reduced development of tolerance observed in vivo.[9][10]

Data Presentation: In Vitro Pharmacology

The following table summarizes the in vitro binding affinity and functional potency of SR-17018 at the mu-opioid receptor.

| Parameter | Assay Type | Species/Cell Line | Value | Reference(s) |

| Binding Affinity (Ki) | Radioligand Binding | - | ~18 nM | [6] |

| Functional Potency (EC50) | GTPγS Binding | CHO cells | 97 nM | [3][11] |

| G-protein Activation | - | ~80 nM | [6] | |

| Functional Potency (EC50) | β-Arrestin 2 Recruitment | CHO cells | >10,000 nM (>10 µM) | [3][11] |

Data Presentation: In Vivo Efficacy in Preclinical Pain Models

The following table summarizes the in vivo analgesic efficacy of SR-17018 in various rodent models of pain.

| Pain Model | Species | Route of Administration | Efficacy Endpoint (ED50) | Key Findings | Reference(s) |

| Hot Plate Test (Thermal Pain) | Mouse | Subcutaneous (s.c.) | 6.9 mg/kg | Produces potent antinociception. Chronic treatment does not produce tolerance in this assay. | [6][9] |

| Warm Water Tail Immersion (Thermal Pain) | Mouse | Subcutaneous (s.c.) | 7.7 mg/kg | Efficacious in assessing spinal reflex to thermal nociception. Tolerance develops upon repeated administration. | [2][12] |

| Formalin Test (Inflammatory Pain) | Mouse | Intraperitoneal (i.p.) | Potent in Phase I & II | Retains efficacy in Phase II upon repeated dosing, a feature not observed with oxycodone. | [2][12] |

| Chemotherapy-Induced Neuropathic Pain | Mouse | Intraperitoneal (i.p.) | More potent than morphine | Demonstrates improved potency and efficacy over morphine and oxycodone and retains efficacy upon repeated dosing. | [2][7][12] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay quantifies the affinity of a compound for a specific receptor.

-

Preparation of Membranes: Cell membranes expressing the mu-opioid receptor are prepared and homogenized in a suitable buffer (e.g., 50 mM Tris).[13]

-

Incubation: Membranes are incubated with a specific radioligand for the mu-opioid receptor (e.g., [3H]DAMGO or [3H]Diprenorphine) at a fixed concentration.[13][14]

-

Competition: A range of concentrations of the test compound (SR-17018) is added to compete with the radioligand for binding to the receptor.

-

Separation: The reaction is incubated to reach equilibrium (e.g., 60-120 minutes at room temperature).[14] Bound and free radioligand are then separated by rapid filtration over glass fiber filters.[13]

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.[13]

-

Data Analysis: The concentration of SR-17018 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay (General Protocol)

This assay measures the ability of a ligand to promote the interaction between the activated GPCR and β-arrestin.

-

Cell Culture: HEK293 cells are engineered to co-express the mu-opioid receptor and a β-arrestin fusion protein linked to a reporter enzyme fragment.[15]

-

Compound Addition: Cells are seeded in microplates and stimulated with varying concentrations of SR-17018. A known MOR agonist like DAMGO is used as a positive control.

-

Incubation: The plates are incubated to allow for receptor activation and β-arrestin recruitment.

-

Detection: A substrate for the reporter enzyme is added. The recruitment of β-arrestin brings the enzyme fragments into proximity, reconstituting its activity and generating a measurable signal (e.g., luminescence or fluorescence).[15]

-

Data Analysis: The signal is measured using a plate reader. Dose-response curves are generated to determine the potency (EC50) and maximal efficacy (Emax) of SR-17018 for β-arrestin 2 recruitment.

Hot Plate Test for Thermal Analgesia

This test assesses the response of an animal to a thermal pain stimulus.

-

Apparatus: A hot plate apparatus consists of a metal surface that is maintained at a constant temperature (typically 52-55°C).[16][17]

-

Acclimatization: Mice are brought to the testing room at least 30-60 minutes before the experiment to acclimate.[10]

-

Baseline Measurement: Each mouse is placed on the hot plate, and the latency to exhibit a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[1]

-

Drug Administration: SR-17018 or vehicle is administered to the animals (e.g., via subcutaneous or intraperitoneal injection).

-

Post-Treatment Measurement: At a predetermined time after drug administration (e.g., 30 minutes), the latency to response is measured again on the hot plate.[16]

-

Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Formalin Test for Inflammatory Pain

This model assesses pain-related behaviors following tissue injury and inflammation.

-

Habituation: Mice are placed in an observation chamber (e.g., a clear acrylic enclosure with a mirror underneath for unobstructed viewing) for at least 15-20 minutes to habituate.[18][19]

-

Drug Administration: Animals are pre-treated with SR-17018 or vehicle at a specified time before the formalin injection.

-

Formalin Injection: A small volume (e.g., 20-25 µL) of dilute formalin solution (e.g., 2.5-5%) is injected subcutaneously into the plantar surface of one hind paw.[12][18]

-

Behavioral Observation: The animal is immediately returned to the observation chamber. The cumulative time spent licking or biting the injected paw is recorded for a set period (e.g., 40-60 minutes).[20]

-

Data Analysis: The observation period is divided into two distinct phases: Phase I (early or neurogenic phase, typically 0-5 minutes post-injection) and Phase II (late or inflammatory phase, typically 15-40 minutes post-injection).[20][21] The total time spent licking/biting in each phase is calculated and compared between drug-treated and vehicle-treated groups.

Mandatory Visualizations

Signaling Pathways

Caption: SR-17018 signaling at the mu-opioid receptor.

Experimental Workflows

Caption: Experimental workflow for the hot plate test.

Caption: Experimental workflow for the formalin test.

References

- 1. Hot-plate analgesia testing [bio-protocol.org]

- 2. Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain | Sciety [sciety.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SR-17018 Stimulates Atypical µ-Opioid Receptor Phosphorylation and Dephosphorylation [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. Search for safer pain relief advances with new engineered compounds | Scripps Research [scripps.edu]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. maze.conductscience.com [maze.conductscience.com]

- 11. This compound | Opioid Receptor | TargetMol [targetmol.com]

- 12. Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Radioligand-binding studies [bio-protocol.org]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 18. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mjms.modares.ac.ir [mjms.modares.ac.ir]

- 20. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]

SR-17018: A Technical Deep Dive into its Binding Affinity and Kinetics at the Mu-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-17018 has emerged as a significant compound in opioid research, primarily due to its classification as a G protein-biased agonist at the mu-opioid receptor (μOR).[1] This characteristic suggests its potential to elicit robust analgesic effects with a reduced liability for the adverse effects commonly associated with conventional opioids, such as respiratory depression and tolerance.[1][2] This technical guide provides a comprehensive overview of the binding affinity and kinetics of SR-17018 at the μOR, presenting available quantitative data, detailing relevant experimental protocols, and illustrating key signaling pathways and workflows.

Data Presentation: Binding and Functional Parameters

The following tables summarize the available quantitative data for SR-17018's interaction with the mu-opioid receptor. It is important to note that while the compound has been extensively studied, specific binding affinity values (Ki, IC50 from radioligand displacement, Kd) and detailed kinetic parameters (kon, koff, residence time) are not consistently reported in publicly available literature.

Table 1: Functional Activity of SR-17018 at the Mu-Opioid Receptor

| Parameter | Value | Assay | Notes |

| EC50 (G protein activation) | 97 nM | GTPγS Binding Assay | This value indicates the concentration of SR-17018 required to elicit a half-maximal response in G protein activation, a key step in mediating analgesia.[3] |

| EC50 (β-arrestin 2 recruitment) | > 10,000 nM | β-arrestin 2 Recruitment Assay | The significantly higher EC50 for β-arrestin 2 recruitment compared to G protein activation highlights the G protein bias of SR-17018. The β-arrestin pathway is often associated with the undesirable side effects of opioids.[4] |

Table 2: Qualitative Binding Characteristics of SR-17018

| Characteristic | Description | Evidence |

| Binding Nature | Non-competitive | Studies have shown that SR-17018 does not compete with traditional opioid receptor antagonists in the same manner as conventional opioids, suggesting it may bind to a different site or stabilize a unique receptor conformation.[1][5] |

| Binding Kinetics | Slow off-rate | SR-17018 is predicted to have a very slow dissociation rate from the mu-opioid receptor, which may contribute to its sustained signaling.[6] However, specific kinetic constants (kon, koff) have not been detailed in the reviewed literature. |

| Affinity | Lower than buprenorphine | While specific affinity values are not widely reported, it has been noted that SR-17018 has a lower affinity for the mu-opioid receptor compared to the partial agonist buprenorphine.[6] |

Experimental Protocols

Detailed, step-by-step protocols for experiments specifically utilizing SR-17018 are often proprietary to the conducting research laboratories. However, based on established methodologies for similar compounds, the following sections outline the likely procedures for key assays.

Radioligand Displacement Assay

This assay is used to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the human mu-opioid receptor (e.g., from CHO-K1 cells).

-

Radioligand (e.g., [³H]Diprenorphine).

-

Test compound (SR-17018).

-

Non-specific binding control (e.g., Naloxone).

-

Assay buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of SR-17018. A parallel set of tubes containing the radioligand and a high concentration of a non-labeled antagonist (e.g., naloxone) is used to determine non-specific binding.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of SR-17018 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the mu-opioid receptor upon agonist binding.

Materials:

-

Cell membranes expressing the human mu-opioid receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Test compound (SR-17018).

-

Assay buffer (containing MgCl₂ and NaCl).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with GDP to ensure that the G proteins are in their inactive state.

-

Incubation: Add varying concentrations of SR-17018 and a fixed concentration of [³⁵S]GTPγS to the membrane suspension.

-

Reaction: Allow the reaction to proceed for a defined period (e.g., 60 minutes at 30°C).

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: The concentration of SR-17018 that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined.

Mandatory Visualizations

Signaling Pathway of SR-17018 at the Mu-Opioid Receptor

Caption: SR-17018 preferentially activates the G protein pathway, leading to analgesia, with minimal recruitment of β-arrestin 2.

Experimental Workflow for Determining Binding Affinity (Radioligand Displacement)

Caption: A streamlined workflow for determining the binding affinity of SR-17018 using a radioligand displacement assay.

Experimental Workflow for Assessing Functional Activity (GTPγS Binding)

Caption: A summary of the key steps involved in a GTPγS binding assay to measure the functional activity of SR-17018.

References

- 1. SR-17018 - Wikipedia [en.wikipedia.org]

- 2. Search for safer pain relief advances with new engineered compounds | Scripps Research [scripps.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SR-17018 Pharmacology & Mechanism of Action - Scientific Analysis [this compound.org]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

The Biased Signaling of SR-17018: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-17018 is a novel mu-opioid receptor (MOR) agonist that exhibits significant biased signaling.[1] This compound preferentially activates the G-protein signaling pathway, which is associated with analgesia, while having minimal recruitment of β-arrestin 2, a pathway linked to many of the adverse effects of traditional opioids, such as respiratory depression and tolerance.[1][2][3] This in-depth technical guide provides a comprehensive overview of the biased signaling profile of SR-17018, including quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative pharmacological data for SR-17018 in key in vitro assays, comparing its activity to the standard MOR agonist, DAMGO, and the widely used opioid, morphine.

Table 1: Mu-Opioid Receptor Binding Affinity

| Compound | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |

| SR-17018 | ~100 | [3H]-Diprenorphine | CHO-hMOR | [4] |

| DAMGO | 1.6 | [3H]-DAMGO | CHO-hMOR | [4] |

Table 2: G-Protein Activation ([35S]GTPγS Binding Assay)

| Compound | EC50 (nM) | Emax (% of DAMGO) | Cell Line/Tissue | Reference |

| SR-17018 | 97 | Partial Agonist | CHO-hMOR | [5][6] |

| DAMGO | 50-100 | 100 | CHO-hMOR | [4][6] |

| Morphine | 100-200 | Partial Agonist | CHO-hMOR | [6] |

Table 3: β-Arrestin 2 Recruitment Assay (PathHunter®)

| Compound | EC50 (nM) | Emax (% of DAMGO) | Cell Line | Reference |

| SR-17018 | >10,000 | ~0 | CHO-hMOR | [5] |

| DAMGO | 300 | 100 | CHO-hMOR | [2] |

| Morphine | 100-300 | Partial Agonist | CHO-hMOR | [7] |

Table 4: cAMP Accumulation Assay (Inhibition of Forskolin-stimulated cAMP)

| Compound | EC50 (nM) | Emax (% Inhibition) | Cell Line | Reference |

| SR-17018 | ~100-300 | Partial Agonist | CHO-hMOR | [4][7] |

| DAMGO | 1-10 | 100 | CHO-hMOR | [7] |

| Morphine | 10-50 | Partial Agonist | CHO-hMOR | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of SR-17018 for the mu-opioid receptor.

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor (hMOR) in appropriate media.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, add cell membranes, a fixed concentration of radioligand (e.g., [3H]-Diprenorphine), and varying concentrations of SR-17018 or a reference compound.

-

For non-specific binding determination, include a high concentration of a non-labeled ligand (e.g., naloxone).

-

Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of SR-17018 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation.

-

Membrane Preparation: Prepare cell membranes from CHO-hMOR cells as described in the radioligand binding assay protocol.

-

Assay Reaction:

-

In a 96-well plate, combine cell membranes, varying concentrations of SR-17018 or a reference agonist, GDP (to ensure G-proteins are in their inactive state), and [35S]GTPγS in assay buffer.

-

For basal activity, include wells with no agonist. For non-specific binding, include a high concentration of unlabeled GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Separation and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding of [35S]GTPγS.

-

Plot the specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

-

β-Arrestin 2 Recruitment Assay (PathHunter®)

This cell-based assay quantifies the recruitment of β-arrestin 2 to the activated mu-opioid receptor.

-

Cell Culture:

-

Use a commercially available cell line, such as PathHunter® CHO-K1 hOPRM1 β-Arrestin GPCR Assay cells, which co-express the hMOR fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

-

Plate the cells in a 384-well assay plate and incubate overnight.

-

-

Compound Addition and Incubation:

-

Add varying concentrations of SR-17018 or a reference agonist to the cells.

-

Incubate the plate at 37°C for 90 minutes.

-

-

Detection:

-

Add the PathHunter® detection reagent, which contains the substrate for β-galactosidase.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

-

Measurement and Analysis:

-

Measure the chemiluminescent signal using a plate reader.

-

Plot the signal as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o protein activation.

-

Cell Culture:

-

Plate CHO-hMOR cells in a 96-well plate and grow to near confluency.

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of SR-17018 or a reference agonist.

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this format, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.

-

-

Data Analysis:

-

The signal is inversely proportional to the amount of cAMP produced.

-

Plot the signal as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation.

-

ERK Phosphorylation Assay

This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.

-

Cell Culture and Stimulation:

-

Plate CHO-hMOR cells and grow to near confluency.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Stimulate the cells with SR-17018 or a reference agonist for a short period (typically 5-10 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK.

-

Normalize the p-ERK signal to the total ERK signal.

-

Plot the normalized p-ERK levels as a function of agonist concentration to determine the EC50 and Emax.

-

Mandatory Visualization

Signaling Pathways

Caption: SR-17018 biased signaling at the mu-opioid receptor.

Experimental Workflows

Caption: Workflow for the [35S]GTPγS binding assay.

Caption: Workflow for the β-Arrestin 2 recruitment assay.

Conclusion

SR-17018 demonstrates a pronounced biased agonism at the mu-opioid receptor, strongly favoring the G-protein signaling pathway over β-arrestin 2 recruitment. This unique pharmacological profile, characterized by potent activation of G-protein-mediated downstream effectors with minimal engagement of the β-arrestin pathway, holds significant promise for the development of safer opioid analgesics. The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals to further investigate and understand the therapeutic potential of SR-17018 and other biased opioid agonists. The distinct signaling signature of SR-17018 underscores the importance of a nuanced understanding of GPCR signaling in the quest for improved pain therapeutics with reduced side-effect liability.

References

- 1. Hot-plate analgesia testing [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. SR-17018 Stimulates Atypical µ-Opioid Receptor Phosphorylation and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. SR 17018 - Biochemicals - CAT N°: 24480 [bertin-bioreagent.com]

- 6. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics [mdpi.com]

- 7. Activation of μ receptors by SR-17018 through a distinctive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The G Protein-Biased Agonist SR-17018: A Technical Overview of its Interaction with β-Arrestin2

Introduction

SR-17018 is a novel piperidine-based ligand that has garnered significant interest within the field of opioid research. It is characterized as a biased agonist of the mu-opioid receptor (MOR), demonstrating a preference for activating G protein signaling pathways over the recruitment of β-arrestin2.[1][2] This functional selectivity is a key area of investigation in the development of safer opioid analgesics, as it is hypothesized that the G protein pathway is primarily responsible for the desired analgesic effects, while the β-arrestin2 pathway is implicated in many of the adverse side effects, such as respiratory depression and the development of tolerance.[3][4]

This technical guide provides an in-depth analysis of SR-17018's effect on β-arrestin2 recruitment, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. The information is intended for researchers, scientists, and drug development professionals working on opioid receptor pharmacology and the development of novel therapeutics.

Quantitative Data Presentation

The following tables summarize the in vitro pharmacological properties of SR-17018 in comparison to other relevant opioid ligands. These data are compiled from various studies to provide a comparative overview of binding affinity, potency, and efficacy in assays measuring G protein activation and β-arrestin2 recruitment.

Table 1: Mu-Opioid Receptor Binding Affinities

| Compound | Assay Type | Preparation | Radioligand | Ki (nM) |

| SR-17018 | Radioligand Binding | Mouse brain membranes | [³H]-Diprenorphine | Partial Inhibition |

| SR-17018 | Radioligand Binding | MOR-CHO cells | [³H]-Naloxone | Partial Inhibition |

Note: SR-17018 has been shown to be a noncompetitive agonist, which results in partial inhibition in radioligand binding assays.[5]

Table 2: In Vitro Functional Activity at the Mu-Opioid Receptor

| Compound | Assay Type | Cell Line | Emax (% of DAMGO) | EC50 (nM) |

| SR-17018 | [³⁵S]GTPγS Binding | Mouse Brainstem | Equipotent to Morphine | ~97 |

| SR-17018 | β-arrestin2 Recruitment | PathHunter CHO | Low Efficacy | >10,000 |

| Morphine | [³⁵S]GTPγS Binding | Mouse Brainstem | - | - |

| Morphine | β-arrestin2 Recruitment | PathHunter CHO | - | - |

| DAMGO | [³⁵S]GTPγS Binding | Mouse Brainstem | 100 | - |

| DAMGO | β-arrestin2 Recruitment | PathHunter CHO | 100 | - |

Note: The high bias factor reported for SR-17018 (80-100 relative to DAMGO) is derived from the significant difference in its potency and efficacy between G protein activation and β-arrestin2 recruitment assays.[6][7] Some studies have questioned the initial high bias factor, suggesting SR-17018 has low intrinsic efficacy across various assays.[4]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of SR-17018 for the mu-opioid receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from either mouse brain tissue or Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor (MOR-CHO).

-

Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.4) and relevant salts.

-

Incubation: A constant concentration of a radiolabeled opioid antagonist, such as [³H]-diprenorphine or [³H]-naloxone, is incubated with the membrane preparation in the presence of varying concentrations of the test compound (SR-17018).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation. As SR-17018 acts as a noncompetitive agonist, it only partially displaces the radioligand.[5]

[³⁵S]GTPγS Binding Assay

Objective: To measure the activation of G proteins by SR-17018 at the mu-opioid receptor.

Methodology:

-

Membrane Preparation: Membranes from MOR-expressing cells or brain tissue are used.

-

Assay Buffer: The buffer typically contains Tris-HCl, MgCl₂, NaCl, and GDP.

-

Incubation: Membranes are incubated with varying concentrations of SR-17018 in the presence of [³⁵S]GTPγS.

-

Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.

-

Separation and Detection: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide via filtration. The radioactivity is then measured.

-

Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin2 Recruitment Assay (Split-Luciferase Complementation)

Objective: To quantify the recruitment of β-arrestin2 to the mu-opioid receptor upon stimulation with SR-17018.

Methodology:

-

Cell Line: A cell line, such as PathHunter CHO cells, is used, which stably co-expresses the mu-opioid receptor fused to one fragment of a split-luciferase enzyme and β-arrestin2 fused to the complementary fragment.

-

Cell Culture: Cells are cultured to an appropriate density in multi-well plates.

-

Ligand Addition: Varying concentrations of SR-17018 are added to the cells.

-

Recruitment and Complementation: Agonist-induced conformational changes in the receptor lead to the recruitment of the β-arrestin2 fusion protein. This brings the two luciferase fragments into close proximity, allowing them to form a functional enzyme.

-

Signal Detection: A substrate for the luciferase enzyme is added, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the extent of β-arrestin2 recruitment. The data are analyzed to determine the EC50 and Emax values.

Mandatory Visualizations

Signaling Pathways

Caption: Mu-opioid receptor signaling pathways.

Experimental Workflow

Caption: Workflow of a β-arrestin2 recruitment assay.

Conclusion

SR-17018 exhibits a distinct pharmacological profile, acting as a G protein-biased agonist at the mu-opioid receptor with significantly reduced engagement of the β-arrestin2 signaling pathway.[8][9] This characteristic is thought to underlie its favorable in vivo profile, which includes potent analgesia with a wider therapeutic window concerning respiratory depression and a reduced propensity for tolerance development compared to conventional opioids.[1][6] However, the precise mechanism of its biased agonism, including its noncompetitive nature and potential interaction with an allosteric site, remains an active area of research.[5][10] Further investigation into the structural and molecular determinants of SR-17018's interaction with the mu-opioid receptor will be crucial for the rational design of next-generation analgesics with improved safety and efficacy profiles.

References

- 1. SR-17018 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SR-17018 Stimulates Atypical µ-Opioid Receptor Phosphorylation and Dephosphorylation [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. A G protein signaling-biased agonist at the μ-opioid receptor reverses morphine tolerance while preventing morphine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of μ receptors by SR-17018 through a distinctive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of SR-17018: A Technical Guide to a G-Protein Biased µ-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of SR-17018, a novel µ-opioid receptor (MOR) agonist with a pronounced bias towards G-protein signaling pathways. The following sections detail its binding affinity, functional activity in key signaling pathways, and the experimental methodologies used for its characterization, offering valuable insights for researchers in the fields of pharmacology, drug discovery, and molecular biology.

Core Principles: Biased Agonism at the µ-Opioid Receptor

SR-17018 is distinguished as a G-protein biased agonist, a class of ligands that selectively activate certain intracellular signaling cascades over others upon binding to a G-protein coupled receptor (GPCR) like the µ-opioid receptor.[1][2] Traditional opioids, such as morphine, activate both G-protein signaling, which is associated with analgesia, and the β-arrestin pathway, which is implicated in adverse effects like respiratory depression and tolerance.[3] SR-17018's mechanism of action is centered on maximizing the therapeutic G-protein-mediated signaling while minimizing the recruitment of β-arrestin2.[2][4] This unique profile suggests the potential for a safer therapeutic window compared to conventional opioids.

Quantitative Analysis of In Vitro Activity

The in vitro activity of SR-17018 has been quantified through various functional assays. The following tables summarize the key parameters, providing a clear comparison of its potency and efficacy in activating G-protein signaling versus the β-arrestin pathway.

G-Protein Activation

| Assay Type | Parameter | Value | Cell Line | Reference |

| [³⁵S]GTPγS Binding | EC₅₀ | 97 nM | CHO (human MOR) | [1] |

| [³⁵S]GTPγS Binding | EC₅₀ | 288 ± 60 nM | Mouse Brainstem | [2] |

| [³⁵S]GTPγS Binding | Eₘₐₓ | ~40% (relative to DAMGO) | Mouse Brainstem | [2] |

β-Arrestin2 Recruitment

| Assay Type | Parameter | Value | Cell Line | Reference |

| Enzyme Fragment Complementation | EC₅₀ | > 10 µM | CHO (human MOR) | [2] |

Signaling Pathway and Experimental Workflow

To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated.

Caption: SR-17018 signaling pathway at the µ-opioid receptor.

Caption: Experimental workflows for key in vitro assays.

Detailed Experimental Protocols

The following sections outline the methodologies for the key in vitro assays used to characterize SR-17018.

[³⁵S]GTPγS Binding Assay